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Compound of Interest

Compound Name: 2-Methyl-4-nonanol

Cat. No.: B1620210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of 2-Methyl-4-
nonanol, a chiral alcohol with potential applications in various scientific domains. Due to the

limited availability of direct research on this specific compound, this document leverages data

and methodologies from closely related structural analogs to present a predictive framework for

its synthesis, separation, and potential biological significance. The principles of stereochemistry

are paramount in drug development and chemical ecology, as individual enantiomers of a chiral

molecule can exhibit markedly different pharmacological, toxicological, and biological activities.

Introduction to Chirality and 2-Methyl-4-nonanol
Chirality is a fundamental property of molecules that exist as non-superimposable mirror

images, known as enantiomers. These stereoisomers share identical physical properties in an

achiral environment but can interact differently with other chiral molecules, such as biological

receptors and enzymes. This differential interaction is a cornerstone of modern pharmacology

and drug design. 2-Methyl-4-nonanol possesses a chiral center at the fourth carbon, giving

rise to two enantiomers: (R)-2-Methyl-4-nonanol and (S)-2-Methyl-4-nonanol. While specific

biological roles for these enantiomers are not extensively documented, their structural similarity

to known insect pheromones, such as 2-methyl-4-octanol and 4-methyl-5-nonanol, suggests

potential applications in chemical ecology and as chiral building blocks in asymmetric

synthesis.
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Enantioselective Synthesis Strategies
Direct enantioselective synthesis protocols for 2-Methyl-4-nonanol are not readily found in

published literature. However, established methods for the synthesis of analogous chiral

alcohols provide a robust template. A notable example is the synthesis of (S)-(+)-2-methyl-4-

octanol, a male-produced aggregation pheromone of the sugarcane weevil. This synthesis can

be adapted for 2-Methyl-4-nonanol.

Proposed Synthetic Pathway (Adapted from Analogs)
A plausible synthetic route to a specific enantiomer of 2-Methyl-4-nonanol could start from a

chiral precursor. The following diagram illustrates a generalized workflow for the asymmetric

synthesis of a chiral alcohol, based on the synthesis of (S)-(+)-2-methyl-4-octanol.
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A generalized workflow for the asymmetric synthesis of a chiral alcohol.
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Experimental Protocol: Adapted Synthesis of (S)-2-
Methyl-4-nonanol
The following is a proposed, adapted experimental protocol for the synthesis of (S)-2-Methyl-4-
nonanol, based on the successful synthesis of (S)-2-methyl-4-octanol. This protocol is for

illustrative purposes and would require optimization.

Step 1: Preparation of a Chiral Aldehyde Intermediate

This step would involve the preparation of a suitable chiral aldehyde that will form the

backbone of the target molecule.

Step 2: Wittig Reaction

The chiral aldehyde would undergo a Wittig reaction with a propylidene phosphorane to

introduce the remainder of the carbon chain.

Step 3: Hydrogenation

The resulting alkene is then hydrogenated to yield the saturated carbon skeleton.

Step 4: Deprotection and Further Modification

Subsequent steps would involve the removal of any protecting groups and potential functional

group interconversions to yield the final (S)-2-Methyl-4-nonanol.

Chiral Separation and Analysis
For a racemic mixture of 2-Methyl-4-nonanol, separation of the enantiomers is crucial for

evaluating their individual properties. High-performance liquid chromatography (HPLC) and gas

chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective

techniques for this purpose.

Chiral Gas Chromatography (GC)
Chiral GC is a powerful method for separating volatile enantiomers. Cyclodextrin-based CSPs

are particularly effective for resolving chiral alcohols.
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Table 1: Predicted GC Parameters for Chiral Separation of 2-Methyl-4-nonanol Enantiomers

Parameter Value

Column
Cyclodextrin-based Chiral Capillary Column

(e.g., CP Chirasil-DEX CB)

Injector Temperature 250 °C

Detector Temperature 250 °C (FID)

Carrier Gas Helium or Hydrogen

Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min

Derivatization (Optional) Acetylation to enhance volatility and resolution

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC offers a versatile alternative for enantiomeric separation, particularly for less

volatile compounds or when scaling up for preparative separation.

Table 2: Predicted HPLC Parameters for Chiral Separation of 2-Methyl-4-nonanol
Enantiomers

Parameter Value

Column
Polysaccharide-based Chiral Stationary Phase

(e.g., Chiralcel OD-H)

Mobile Phase Hexane/Isopropanol (e.g., 98:2 v/v)

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Detection UV (if derivatized) or Refractive Index (RI)

Chiral Separation Workflow
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The general workflow for developing a chiral separation method is outlined in the following

diagram.

Chiral Separation Method Development
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Optimization of Mobile Phase/Temperature Program

Method Validation

Enantiomeric Purity Determination

Click to download full resolution via product page

A logical workflow for developing a chiral separation method.

Quantitative Data (Predictive)
While specific quantitative data for the enantiomers of 2-Methyl-4-nonanol are not available,

Table 3 provides a template for the types of data that should be collected and reported for

these compounds. The values for the analogous (S)-2-methyl-4-octanol are included for

reference.

Table 3: Key Quantitative Data for Chiral Alcohols
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Property
(R)-2-Methyl-4-
nonanol

(S)-2-Methyl-4-
nonanol

Reference: (S)-2-
methyl-4-octanol

Molecular Formula C₁₀H₂₂O C₁₀H₂₂O C₉H₂₀O

Molecular Weight 158.28 g/mol 158.28 g/mol 144.26 g/mol

Specific Rotation [α]D Predicted (-) Predicted (+) +2.0° (c 3.38, CHCl₃)

Enantiomeric Excess

(e.e.)
To be determined To be determined

>99.5% (for

synthesized sample)

Boiling Point To be determined To be determined Not specified

Biological and Pharmacological Significance
The biological activity of 2-Methyl-4-nonanol enantiomers has not been explicitly studied.

However, the stereochemistry of similar compounds is critical to their function as insect

pheromones. For example, in the case of 4-methyl-3-heptanol, a component of the aggregation

pheromone of the almond bark beetle, the (3S,4S)-isomer is attractive to the beetles, while the

(3R,4S)- and (3R,4R)-isomers are inhibitory.[1][2] This demonstrates that different enantiomers

and diastereomers can have opposing biological effects.

In the context of drug development, it is well-established that enantiomers can have different

pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active

(the eutomer), while the other may be inactive or contribute to undesirable side effects (the

distomer). Therefore, the development of single-enantiomer drugs is often preferred to improve

therapeutic outcomes and safety.

Potential Signaling Pathways (Hypothetical)
Given the pheromonal activity of related compounds, the enantiomers of 2-Methyl-4-nonanol
could potentially interact with olfactory receptors in insects, triggering a signaling cascade that

leads to a behavioral response. A simplified, hypothetical signaling pathway is depicted below.
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Hypothetical Pheromone Signaling Pathway
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A hypothetical signaling pathway for an insect olfactory receptor.

Conclusion
While direct experimental data on the enantiomers of 2-Methyl-4-nonanol is scarce, a

comprehensive technical understanding can be inferred from the study of its structural analogs.

The synthetic and analytical methodologies presented in this guide provide a solid foundation

for researchers to produce and characterize the individual enantiomers of 2-Methyl-4-nonanol.
The profound impact of stereochemistry on biological activity, as seen in related pheromones
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and in drug development, underscores the importance of studying these enantiomers

separately. Further research into the specific properties and activities of (R)- and (S)-2-Methyl-
4-nonanol is warranted and could reveal novel applications in chemical ecology, asymmetric

synthesis, and potentially, in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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